![molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9](/img/structure/B1304386.png)
4-(hydroxyamino)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Applications De Recherche Scientifique
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mécanisme D'action
Target of Action
The compound 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, also known as N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydroxylamine, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. By inhibiting protein kinases, it disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption can lead to a variety of downstream effects, including the inhibition of cancer cell proliferation .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cancer cell growth. It achieves this by inhibiting protein kinases, which are essential for cell growth and metabolism . This leads to a decrease in cancer cell proliferation and potentially to cancer cell death .
Analyse Biochimique
Biochemical Properties
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy . Additionally, this compound interacts with the mammalian target of rapamycin (mTOR), another critical enzyme in cell growth and proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and inhibits proliferation by disrupting cell signaling pathways such as the mTOR and CDK2 pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . Furthermore, it influences cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDK2 and mTOR, inhibiting their kinase activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors such as E2F and NF-κB, which are crucial for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Prolonged exposure can lead to the development of resistance, as cells adapt to the inhibitory effects of the compound . The stability of this compound is relatively high, but it can degrade over time, especially under oxidative conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity without a corresponding increase in therapeutic efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and increased oxidative stress .
Transport and Distribution
Within cells and tissues, 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells is influenced by its interactions with binding proteins and its lipophilicity .
Subcellular Localization
The subcellular localization of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it affects gene expression by modulating the activity of transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitropyrimidines.
Reduction: It can also undergo reduction reactions, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitropyrimidines.
Reduction: Aminopyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Known for its dual inhibition of IGF1R and Src pathways.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant anticancer activity.
Uniqueness
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific hydroxyamino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCCEBHPKLNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377580 | |
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62597-87-9 | |
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


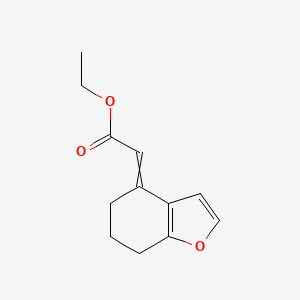
![3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one](/img/structure/B1304312.png)
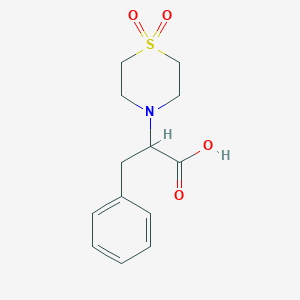
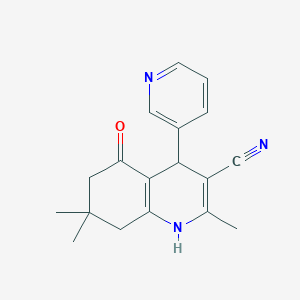
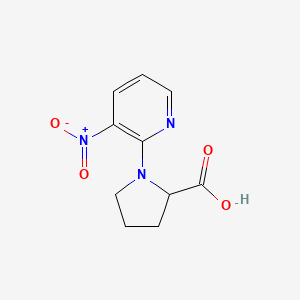
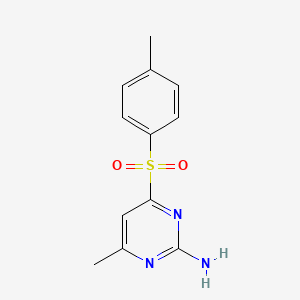
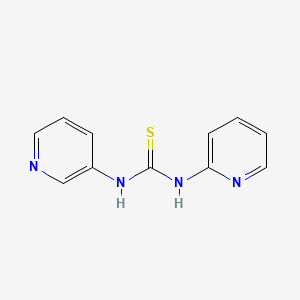
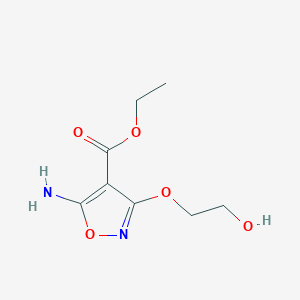

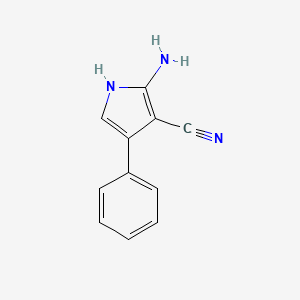


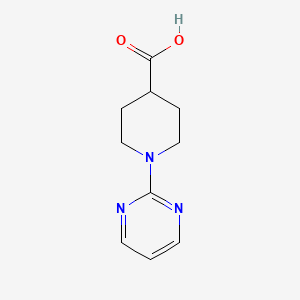
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
